N-(3-hydroxypropyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxypropyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-3-1-2-9-7(11)6-4-8-5-6/h6,8,10H,1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOVSQXMSCXTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1 Neurodegenerative Diseases
N-(3-hydroxypropyl)azetidine-3-carboxamide and its derivatives have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. These conditions are associated with the NURR-1 nuclear receptor, which plays a crucial role in neuroprotection and dopaminergic neuron survival. Compounds that modulate NURR-1 activity may provide therapeutic benefits in these diseases, as evidenced by studies demonstrating their efficacy in enhancing NURR-1 expression in neuronal models .
1.2 Cancer Therapeutics
The compound has shown promise as a small-molecule inhibitor of STAT3, a transcription factor implicated in various cancers. Research indicates that azetidine derivatives can disrupt STAT3 DNA-binding activity, offering a potential pathway for developing anti-cancer therapies. For instance, certain azetidine analogues demonstrated nanomolar potency in inhibiting STAT3, suggesting their utility in treating breast cancer and other malignancies .
Synthetic Applications
2.1 Synthesis of Functionalized Azetidines
The synthesis of this compound involves various methodologies that enhance its functionalization for specific applications. Recent advancements include palladium-catalyzed reactions that allow for the selective arylation of azetidines, thereby creating libraries of compounds with diverse biological activities . These synthetic strategies are crucial for developing new pharmaceuticals with tailored properties.
2.2 Peptidomimetics and Ligands
Azetidines are recognized for their role as peptidomimetics, which can mimic natural peptides in biological systems. Their unique ring structure allows them to act as ligands in catalytic processes, making them valuable in drug design and development . The ability to create azetidine-based libraries facilitates the exploration of novel drug candidates.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism by which N-(3-Hydroxypropyl)azetidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may enhance the compound's solubility and bioavailability, allowing it to interact with enzymes, receptors, or other biomolecules. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
To contextualize N-(3-hydroxypropyl)azetidine-3-carboxamide, we analyze structurally related azetidine-3-carboxamide derivatives from the literature.
Structural and Molecular Comparisons
Table 1: Comparative Analysis of Azetidine-3-carboxamide Derivatives
Key Observations:
Substituent Effects on Hydrophilicity: The 3-hydroxypropyl group in the target compound likely enhances solubility in polar solvents (e.g., water, methanol) compared to the cyclopropylsulfonyl and acetylphenyl groups in , which are more hydrophobic. Compound 7d incorporates a bulky phthalazinone moiety, which may reduce solubility but improve target binding affinity in enzyme inhibition.
Molecular Weight Trends :
- The target compound’s lower molecular weight (~158 g/mol) suggests advantages in pharmacokinetics (e.g., better membrane permeability) over the higher-weight derivatives (e.g., 322.4 g/mol in ).
Functional Group Diversity: The cyclopropylsulfonyl group in introduces sulfonamide functionality, which is often associated with metabolic stability and protease inhibition.
Biological Activity
N-(3-hydroxypropyl)azetidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Azetidine derivatives, including this compound, are characterized by their four-membered ring structure containing nitrogen. These compounds have been recognized for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The modification of the azetidine structure can significantly influence its biological properties.
2.1 Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies indicate that azetidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1.25 to 6.25 µg/mL for bacterial strains, showcasing their effectiveness compared to standard antibiotics like streptomycin .
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| N-(3-hydroxypropyl)azetidine | 1.25 - 6.25 | Antibacterial |
| Other azetidine derivatives | 6.25 - 12.5 | Antifungal |
2.2 Anti-inflammatory Activity
The compound also demonstrates significant anti-inflammatory properties. Research indicates that azetidine derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha . This activity is crucial in developing treatments for inflammatory diseases.
2.3 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values reported at approximately 9 nM and 17 nM, respectively . This suggests a high potency against specific cancer types.
Table 2: Cytotoxicity of Azetidine Derivatives Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Compound |
|---|---|---|
| MCF-7 | 17 | This compound |
| HT-29 | 9 | This compound |
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Variations in substituents on the azetidine ring can lead to significant changes in activity profiles:
- Electron-Withdrawing Groups : Compounds with nitro or halogen substituents often exhibit enhanced antibacterial activity.
- Hydroxyl Substituents : The presence of hydroxyl groups may contribute to improved solubility and bioavailability, enhancing overall effectiveness.
4. Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of azetidine derivatives:
- A study explored the synthesis of various substituted azetidines and their biological evaluation, revealing a strong correlation between structural modifications and enhanced antimicrobial activity .
- Another research highlighted the anticancer effects of azetidinones, demonstrating that specific modifications could lead to compounds with significantly improved cytotoxicity against cancer cells .
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. Ongoing research into its structure-activity relationships will be essential for optimizing its therapeutic potential.
Future studies should focus on further elucidating the mechanisms behind its biological effects and exploring its efficacy in vivo to pave the way for clinical applications.
Preparation Methods
Synthesis of Azetidine-3-Carboxylic Acid
Azetidine-3-carboxylic acid serves as the foundational building block for N-(3-hydroxypropyl)azetidine-3-carboxamide. Source details its preparation via the base-catalyzed decomposition of N-benzyl-3,3-bis(hydroxymethyl)azetidine. The reaction employs potassium hydroxide (85%) and zinc oxide (3% w/w) at 200°C, generating hydrogen gas as a byproduct. The process achieves an 85.8% yield of N-benzyl azetidine-3-carboxylic acid, which is subsequently hydrogenolyzed using palladium on carbon in acetic acid to remove the benzyl protecting group.
Key reaction parameters:
Purification and Isolation
The crude product is purified via ion exchange chromatography using Dualite C26TR resin, followed by precipitation with phosphoric acid and calcium oxide to neutralize residual bases. This method reduces potassium ion content to <30 ppm, ensuring high purity.
Amidation Strategies for Carboxamide Formation
Direct Amidation of Azetidine-3-Carboxylic Acid
The carboxylic acid is activated using thionyl chloride to form azetidine-3-carbonyl chloride, which reacts with 3-hydroxypropylamine in tetrahydrofuran (THF) under inert conditions. Triethylamine is added to scavenge HCl, yielding the target carboxamide.
Reaction scheme :
Coupling via Mixed Carbonates
Optimization of Reaction Conditions
Catalytic Hydrogenolysis
The hydrogenolysis of N-benzyl protecting groups requires careful optimization. Source demonstrates that adding triethylamine (1–10 wt%) during palladium-catalyzed hydrogenation suppresses dimerization, a common side reaction. For example, omitting the base results in a 15% dimer byproduct, whereas its inclusion reduces this to <2%.
Solvent Systems and Temperature Control
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in amidation steps, while protic solvents (e.g., methanol) are preferred for hydrogenolysis. Source highlights that temperatures above 50°C during hydrogenolysis lead to azetidine ring degradation, necessitating strict thermal control.
Analytical Validation and Characterization
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. The azetidine ring protons resonate at δ 4.76 ppm (CH₂-2,4) in H-NMR, while the hydroxypopyl chain’s hydroxyl proton appears as a broad singlet near δ 1.50 ppm. N HMBC correlations confirm regiochemistry, as seen in Source, where three-bond couplings between indazole nitrogen and azetidine methylene protons validate the absence of regioisomers.
High-Resolution Mass Spectrometry (HRMS)
HRMS data for this compound reveals a molecular ion peak at m/z 173.1054 (calculated for C₇H₁₄N₂O₂: 173.1056), confirming the molecular formula.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Basic: What spectroscopic methods are recommended for structural confirmation of N-(3-hydroxypropyl)azetidine-3-carboxamide?
Answer:
To confirm the structure, employ a combination of:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to identify proton environments and carbon connectivity. For example, the amide proton (NH) typically appears as a broad singlet near δ 6.5–7.5 ppm, while the azetidine ring protons resonate between δ 3.0–4.0 ppm. HSQC or HMBC experiments can clarify spatial correlations .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C7H14N2O2). Electrospray ionization (ESI) in positive ion mode is preferred for polar amides.
- Infrared (IR) Spectroscopy: Detect characteristic bands such as N-H stretch (~3300 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹).
Basic: What safety precautions are essential when handling this compound?
Answer:
Refer to safety protocols for structurally related azetidine derivatives :
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid:
- Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing.
- Eye Exposure: Flush with saline solution or water for 20 minutes; seek medical attention.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can analogs of this compound be designed to enhance target selectivity?
Answer:
Design Strategies:
- Functional Group Modifications: Introduce substituents to the azetidine ring (e.g., halogens or methyl groups) to alter steric/electronic properties. For example, highlights that trifluoromethyl groups improve isoform selectivity in enzyme inhibitors.
- Computational Tools:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs).
- QSAR Modeling: Corrogate substituent effects with biological activity data to prioritize analogs.
Validation: Test selectivity via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .
Advanced: How can researchers resolve contradictions in reported biological activity across studies?
Answer:
Methodological Approaches:
- Orthogonal Assays: Replicate results using diverse methods (e.g., SPR for binding affinity vs. cell-based reporter assays).
- Structural Analysis: Perform X-ray crystallography or cryo-EM to verify target engagement. For example, used docking studies to explain selectivity differences between iNOS and eNOS isoforms.
- Batch Consistency: Ensure compound purity (>95% via HPLC; see ) and validate storage conditions (e.g., desiccated at -20°C).
Advanced: What strategies mitigate solubility challenges in biological assays for this compound?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- Prodrug Design: Modify the hydroxypropyl group to a phosphate ester for improved bioavailability.
- Formulation Optimization: Test lipid-based nanoparticles or micellar encapsulation for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
